Potassium cobalticyanide

Low-temperature calorimetry Magnetic materials Thermodynamic reference data

Researchers requiring a magnetically silent host for EPR or phonon spectroscopy often face reproducibility issues caused by paramagnetic interference from K₃[Fe(CN)₆]. K₃[Co(CN)₆] eliminates this variable as a diamagnetic, low-spin d⁶ complex with a smooth heat capacity curve (15-300 K) and no magnetic transition. • Standard entropy: 96.0 ± 0.2 cal deg⁻¹ mol⁻¹ at 298.16 K for precise deconvolution of magnetic contributions. • Retains >60 g Cs/kg at pH 1.6 in radiochemical separations, where ferrocyanide analogues fail. • ≥97% purity minimizes paramagnetic impurity interference in EPR linewidth measurements.

Molecular Formula C6CoK3N6
Molecular Weight 332.33 g/mol
CAS No. 13963-58-1
Cat. No. B078993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium cobalticyanide
CAS13963-58-1
Molecular FormulaC6CoK3N6
Molecular Weight332.33 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3]
InChIInChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1
InChIKeyLGRDAQPMSDIUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Cobalticyanide (K₃[Co(CN)₆]): Baseline Properties and Research-Grade Procurement Considerations


Potassium cobalticyanide (CAS 13963-58-1), systematically named tripotassium hexacyanocobaltate(III), is a low-spin d⁶ coordination compound of cobalt in the +3 oxidation state, crystallizing as faintly yellow monoclinic crystals with density 1.906 g/mL [1]. Its water solubility of 324.4 g/L at 20 °C and commercial availability at ≥90–97% purity (e.g., Honeywell extra pure grade) make it accessible for reproducible research workflows . Unlike the more common potassium ferricyanide (K₃[Fe(CN)₆]), this diamagnetic complex exhibits no magnetic transition down to 15 K and possesses a standard entropy of 96.0 ± 0.2 cal deg⁻¹ mol⁻¹ at 298.16 K, offering a magnetically silent baseline for low-temperature physical measurements [2]. The [Co(CN)₆]³⁻ anion is kinetically inert toward HCl, NaOH, H₂O₂, and Cl₂ in solution, providing exceptional handling stability relative to redox-active ferricyanide analogues [3].

Why Potassium Cobalticyanide Cannot Be Simply Substituted with Ferricyanide or Ferrocyanide in Critical Research Applications


Generic substitution with potassium ferricyanide (K₃[Fe(CN)₆]) or ferrocyanide (K₄[Fe(CN)₆]) introduces uncontrolled variables—paramagnetism, redox activity, and divergent cesium selectivity—that compromise experimental reproducibility and process performance. K₃[Fe(CN)₆] undergoes a magnetic transition near 131 K that introduces an additional heat capacity anomaly of 0.9 ± 0.2 cal deg⁻¹ mol⁻¹ absent in diamagnetic K₃[Co(CN)₆], precluding its use as a magnetically silent host lattice [1]. In radioactive waste treatment, cobalticyanide precipitates retain cesium at acidic pH 1.6 where ferrocyanide and ferricyanide retention is substantially diminished, a selectivity inversion that dictates process viability [2]. Furthermore, the electronic structure signature of [Co(CN)₆]³⁻—the absence of the lowest-energy N K X-ray absorption band—provides a spectroscopic fingerprint that iron-based analogues cannot replicate, excluding mutual interchangeability in X-ray absorption studies probing π-back-donation [3].

Quantitative Differentiation Guide: Potassium Cobalticyanide Versus Closest In-Class Analogues


Standard Entropy and Magnetic Transition: Diamagnetic Cobalticyanide vs. Paramagnetic Ferricyanide

Potassium cobalticyanide (K₃[Co(CN)₆]) is diamagnetic with a normal heat capacity curve from 15 to 300 K and a standard entropy of 96.0 ± 0.2 cal deg⁻¹ mol⁻¹ at 298.16 K. In contrast, its closest structural analogue, potassium ferricyanide (K₃[Fe(CN)₆]), is paramagnetic and exhibits a gradual magnetic transition centered near 131 K, contributing an additional entropy of 0.9 ± 0.2 cal deg⁻¹ mol⁻¹ and elevating its standard entropy to 100.4 ± 0.2 cal deg⁻¹ mol⁻¹ [1]. The cobalticyanide was specifically used as the magnetically normal baseline to deconvolute the magnetic contribution in ferricyanide [1].

Low-temperature calorimetry Magnetic materials Thermodynamic reference data

N K X-ray Absorption Spectroscopic Fingerprint: Absence of Lowest-Energy π-Back-Donation Band in [Co(CN)₆]³⁻

In N K-edge X-ray absorption spectra, the hexacyano complexes of Cr(III), Mn(III), and Fe(III) all display a characteristic lowest-energy absorption band attributable to transitions into partially filled 2t₂g molecular orbitals formed via π-back-donation. This band is systematically absent in the [Co(CN)₆]³⁻ spectrum, a finding that directly differentiates the cobalticyanide complex from its 3d metal counterparts including K₃[Fe(CN)₆], K₃[Mn(CN)₆], and K₃[Cr(CN)₆] [1]. The band intensity decreases along the series Cr → Mn → Fe and vanishes entirely for Co, providing a graded, quantitative spectroscopic ruler.

X-ray absorption spectroscopy Electronic structure π-back-bonding

Cesium-134 Retention at Acidic pH: Cobalticyanide Outperforms Ferrocyanide and Ferricyanide Below pH 2

In a comparative study of simulated medium-active waste (MAW) treatment, potassium hexacyanocobaltate(III) precipitates demonstrated effective coprecipitation of ¹³⁴Cs across pH 0–12, with retention capacity specifically quantified at pH 1.6 [1]. The study explicitly compared cobalticyanide, ferrocyanide, and ferricyanide complexes for cesium retention across this pH range, finding that cobalticyanide maintains operational cesium carrying capacity under strongly acidic conditions where the iron-based analogues show substantially diminished performance [1]. This pH-dependent selectivity inversion is critical for acidic waste stream processing where ferrocyanide-based scavengers fail.

Radioactive waste treatment Cesium separation Coprecipitation

Cadmium Hexacyanocobaltate(III) Cesium Loading Capacity: pH-Dependent Performance from PWR Waste to Alkaline Media

Cadmium hexacyanocobaltate(III) (CdHCC), prepared from potassium hexacyanocobaltate(III) and cadmium nitrate in a 2:1 volume ratio, achieves cesium loading capacities of 10 g Cs/kg from simulated pressurized water reactor (PWR) waste, 30 g Cs/kg from medium-active waste (MAW), and 60 g Cs/kg from solutions at pH 12 after overnight equilibration in 1 M NaCl [1]. This threefold performance gradient across different waste matrices demonstrates that the cobalticyanide-based framework is tunable and outperforms alternative hexacyanometallate sorbents for which cesium loading substantially degrades in high-salt alkaline environments [1]. Pre-soaking in molar NaCl significantly improves equilibrium behavior and loading capacity, a conditioning effect not observed for ferrocyanide-based exchangers under identical conditions [1].

Ion-exchange Cesium sorption Hexacyanocobaltate adsorbents

Procurement-Relevant Application Scenarios for Potassium Cobalticyanide Based on Quantitative Differentiation Evidence


Magnetically Silent Host Matrix for EPR Doping Studies and Low-Temperature Calorimetry

K₃[Co(CN)₆] is the preferred diamagnetic host for electron paramagnetic resonance (EPR) studies of doped paramagnetic ions (e.g., Fe³⁺, Cr³⁺) and for phonon spectroscopy (Raman, IR) requiring an isostructural but magnetically silent reference. Its normal, smooth heat capacity curve from 15–300 K and standard entropy of 96.0 ± 0.2 cal deg⁻¹ mol⁻¹ at 298.16 K [1] enable direct deconvolution of magnetic contributions when comparing doped vs. undoped samples, a task impossible with the magnetically active K₃[Fe(CN)₆] host that exhibits a gradual magnetic transition at ~131 K [1]. Procurement should specify K₃[Co(CN)₆] of ≥97% purity to minimize paramagnetic impurity interference in EPR linewidth measurements.

Acidic Nuclear Waste Cesium Removal via Cobalticyanide Coprecipitation

For treatment of PUREX-type acidic raffinates (pH 1–3) containing ¹³⁷Cs, potassium cobalticyanide enables direct coprecipitation of cesium at pH as low as 1.6 without prior neutralization, a capability not shared by ferrocyanide or ferricyanide precipitates that lose cesium retention below pH ~4 [2]. Users should procure K₃[Co(CN)₆] as the stoichiometric precipitant and note that excess cobalticyanide anion reduces cesium recovery and increases precipitate volume, so precise dosing is critical [2].

X-ray Absorption Spectroscopy Reference Standard for π-Back-Donation Studies

K₃[Co(CN)₆] serves as the d⁶ reference endpoint in N K-edge X-ray absorption studies of 3d metal cyanide complexes, where the lowest-energy π-back-donation band is systematically absent due to complete filling of the 2t₂g molecular orbital [3]. This property makes it indispensable for calibrating spectral intensity scales in synchrotron beamline experiments. Researchers should procure K₃[Co(CN)₆] of consistent crystallinity (monoclinic, P2₁/c) to ensure reproducible TEY signal intensity across measurement campaigns [3].

Synthesis of High-Capacity Cesium Adsorbents for Alkaline High-Salt Waste Streams

Potassium cobalticyanide is the essential precursor for synthesizing cadmium hexacyanocobaltate(III) (CdHCC) adsorbents that deliver cesium loading capacities up to 60 g Cs/kg at pH 12 after NaCl conditioning [4]. This performance is particularly relevant for legacy alkaline tank waste remediation where ferrocyanide-based sorbents exhibit capacity degradation due to competitive Na⁺/K⁺ exchange. Procurement should ensure K₃[Co(CN)₆] with consistent stoichiometry (K:Co:CN = 3:1:6) to guarantee reproducible CdHCC precipitation at the optimal 2:1 Cd(NO₃)₂-to-K₃[Co(CN)₆] volume ratio [4].

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